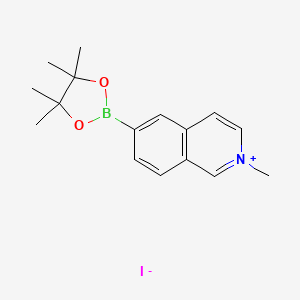

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide

Description

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BNO2.HI/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14;/h6-11H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGVRNZACWWTAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=[N+](C=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide typically involves multiple steps, starting with the construction of the isoquinolin-2-ium core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The boronic acid derivative can be introduced using reagents like boronic acids or boronic esters, and the methyl group can be introduced through methylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The isoquinolin-2-ium core can be oxidized to produce derivatives such as quinones or other oxidized forms.

Reduction: Reduction reactions can be performed to convert the isoquinolin-2-ium core to reduced forms.

Substitution: The boronic acid derivative can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed:

Oxidation Products: Quinones, other oxidized forms.

Reduction Products: Reduced forms of the isoquinolin-2-ium core.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit promising anticancer properties. The specific compound under discussion has been studied for its effectiveness against neuroendocrine prostate cancer (NEPC), a particularly aggressive form of cancer resistant to conventional therapies. Structural optimization of isoquinoline derivatives has shown that modifications at specific positions can enhance biological activity .

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective effects of isoquinoline derivatives. Studies suggest that compounds like 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide may help in protecting neural cells from oxidative stress and neurodegeneration .

Organic Synthesis Applications

2.1 Building Blocks in Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for efficient coupling reactions in the synthesis of more complex organic molecules. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .

2.2 Fluorescent Probes

The unique structure of this compound makes it suitable for use as a fluorescent probe in biological imaging. The incorporation of boron into its structure enhances its photophysical properties, making it valuable for tracking biological processes at the cellular level .

Materials Science Applications

3.1 Photonic Materials

Due to its electronic properties, this compound is being explored as a component in photonic materials. Its ability to absorb and emit light can be harnessed in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

3.2 Polymer Chemistry

The compound can also be utilized in polymer chemistry as a modifier or cross-linking agent to improve the properties of polymers used in various applications ranging from coatings to biomedical devices .

Data Tables

| Application Area | Specific Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Targeting aggressive cancer types |

| Neuroprotective Effects | Protection against neurodegeneration | |

| Organic Synthesis | Building Blocks | Facilitating complex organic syntheses |

| Fluorescent Probes | Enhancing biological imaging capabilities | |

| Materials Science | Photonic Materials | Development of advanced optoelectronic devices |

| Polymer Chemistry | Improvement of polymer properties |

Case Studies

Case Study 1: Anticancer Research

In a recent study published by MDPI, researchers investigated the structure–activity relationship (SAR) of various isoquinoline derivatives including this compound against NEPC cells. The study found that specific substitutions on the isoquinoline ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Organic Synthesis Techniques

A comprehensive review highlighted the use of boron-containing compounds like this compound in Suzuki-Miyaura coupling reactions. The study demonstrated how this compound could effectively facilitate the formation of biaryl compounds essential for pharmaceutical development .

Mechanism of Action

The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid derivative, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, reactivity, and applications of the target compound with structurally related boronic esters:

Key Comparative Insights

Reactivity: The target compound’s quaternary ammonium iodide moiety distinguishes it from neutral boronic esters like CAS 1219130-56-7. All compounds share utility in Suzuki-Miyaura couplings due to the boronic ester group, but the target’s solubility profile (enhanced by the iodide) broadens its applicability in aqueous-phase reactions .

Structural Impact on Applications: The isoquinolinium core in the target compound may confer bioactivity relevant to kinase inhibition or antimicrobial agents, whereas isoindolinone derivatives (e.g., CAS 1313399-38-0) are often employed in materials science due to their planar, conjugated systems . Neutral boronic esters (e.g., CAS 1219130-56-9) are preferred for solid-phase synthesis or polymer functionalization, where charge neutrality minimizes unwanted ionic interactions .

Synthesis and Characterization: The target compound requires additional steps for nitrogen quaternization, increasing synthetic complexity compared to neutral analogs. Crystallographic refinement tools like SHELXL or OLEX2 are critical for resolving its ionic structure . Neutral boronic esters (e.g., isoindolinones) are more readily characterized via standard LC-MS and NMR due to their lack of counterion interference .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: The target compound’s charged structure mimics bioactive quaternary ammonium compounds, suggesting utility in drug delivery or antimicrobial agents. Neutral analogs are less explored in these areas .

- Commercial Availability : Suppliers like Enamine Ltd and Combi-Blocks catalog structurally related boronic esters, but the target compound’s specialized synthesis limits its commercial availability .

Biological Activity

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-2-ium iodide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20BNO3

- Molecular Weight : 285.15 g/mol

- CAS Number : 1706749-69-0

- Structure : The compound features an isoquinoline core substituted with a dioxaborolane moiety which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and signal transduction.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cell lines (specific types under study). |

| Antimicrobial | Exhibits activity against certain bacterial strains in vitro. |

| Antioxidant | Reduces oxidative stress markers in cellular models. |

| Neuroprotective | Potential protective effects on neuronal cells against apoptosis. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Properties

Research conducted by [source] demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 50 µg/mL for both strains, suggesting moderate antimicrobial activity.

Case Study 3: Neuroprotective Effects

In a neurobiology study, the compound was tested on cultured neuronal cells subjected to oxidative stress. Results showed a significant decrease in cell death and reactive oxygen species (ROS) levels when treated with the compound compared to controls.

Q & A

Q. Table 1: Key NMR Data for Structural Confirmation

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Dioxaborolane CH₃ groups | 1.32 | Singlet |

| Isoquinolinium aromatic H | 7.23–7.78 | Multiplet |

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (argon) to prevent hydrolysis of the boronate ester. Stability tests under accelerated conditions (40°C/75% RH for 14 days) are recommended to establish shelf-life .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed reaction pathways (e.g., Fukui indices for electrophilic attack) with experimental kinetic data. Discrepancies may arise from solvent effects or unaccounted transition states.

- Isotopic Labeling : Use -enriched analogs to track boron-specific reactivity via -NMR .

- In Situ Monitoring : Employ techniques like Raman spectroscopy or stopped-flow NMR to capture transient intermediates.

Q. How can researchers optimize reaction yields when incorporating this compound into polymer matrices or coordination complexes?

- Methodological Answer :

- Process Control : Utilize Design of Experiments (DoE) to optimize variables (e.g., stoichiometry, solvent polarity, temperature). For example, a central composite design can identify interactions between ligand concentration and reaction time .

- Heterogeneous Catalysis : Immobilize palladium catalysts on mesoporous silica to enhance recyclability and reduce metal leaching .

Q. What advanced techniques are recommended for analyzing boron-specific interactions in biological systems using this compound?

- Methodological Answer :

- Fluorescence Quenching Assays : Pair the compound with fluorogenic probes (e.g., dansyl derivatives) to study boronate-ester formation kinetics.

- X-ray Absorption Spectroscopy (XAS) : Probe boron coordination environments in situ at synchrotron facilities.

- Bioorthogonal Labeling : Use click chemistry (e.g., azide-alkyne cycloaddition) to track cellular uptake via confocal microscopy .

Q. How should researchers address discrepancies in spectroscopic data during mechanistic studies?

- Methodological Answer :

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to -NMR datasets to identify outlier signals caused by impurities or solvent effects.

- Dynamic NMR (DNMR) : Resolve overlapping peaks by varying temperature (e.g., -40°C to 25°C) to slow exchange processes .

Theoretical and Methodological Frameworks

Q. What theoretical models best explain the electronic properties of this compound’s isoquinolinium-boronate system?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict charge-transfer behavior. The boronate group may act as an electron-deficient site, influencing π-conjugation.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the boron atom and adjacent oxygen lone pairs .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., atmospheric chemistry or materials science)?

- Methodological Answer :

- Atmospheric Fate Studies : Simulate oxidative degradation pathways using smog chamber experiments with NOx/O3 mixtures to assess environmental persistence .

- Photovoltaic Applications : Embed the compound in perovskite layers as a hole-transport material; characterize via impedance spectroscopy and J-V curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.